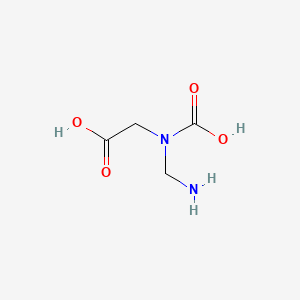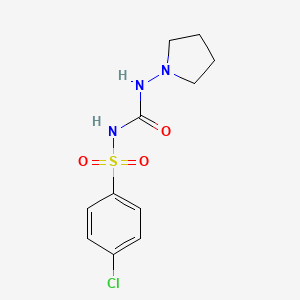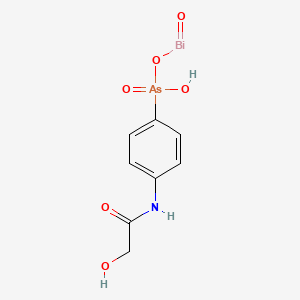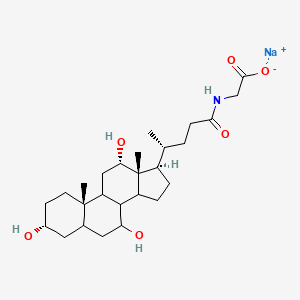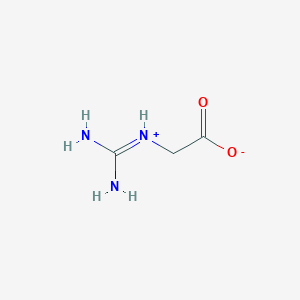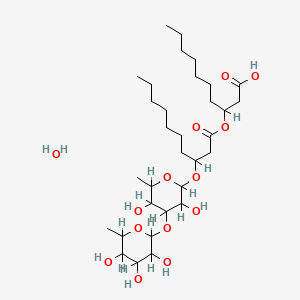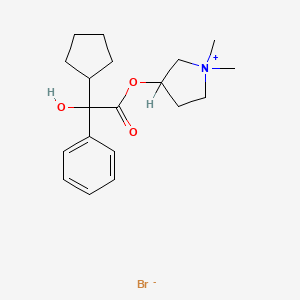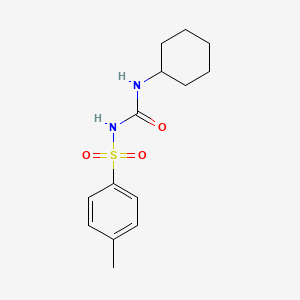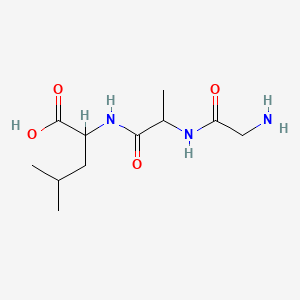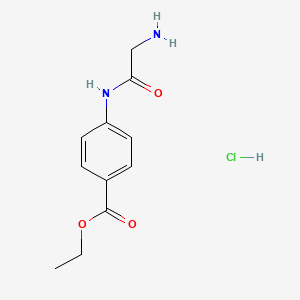
GNF-PF-3777
Übersicht
Beschreibung
- GNF-PF-3777, auch bekannt als 8-Nitrotryptanthrin, ist ein potenter Inhibitor der humanen Indoleamin-2,3-Dioxygenase 2 (hIDO2).
- Seine chemische Struktur ist als C₁₅H₇N₃O₄ dargestellt.
- Die Verbindung reduziert die IDO2-Aktivität effektiv, mit einem Ki-Wert von 0,97 μM .
Herstellungsmethoden
- Synthesewege für this compound wurden entwickelt, aber spezifische Details sind in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden können Modifikationen bestehender Synthesewege oder neuartige Ansätze beinhalten.
Wissenschaftliche Forschungsanwendungen
- GNF-PF-3777 hat in verschiedenen Bereichen Interesse geweckt:
Chemie: Seine einzigartige Struktur und seine inhibitorischen Eigenschaften machen es für chemische Studien wertvoll.
Biologie: Forscher untersuchen seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Untersuchungen konzentrieren sich auf potenzielle therapeutische Anwendungen, wie z. B. die Immunmodulation.
Industrie: Seine industriellen Anwendungen sind noch im Entstehen.
Wirkmechanismus
- This compound übt seine Wirkungen wahrscheinlich durch Hemmung von hIDO2 aus.
- Molekulare Zielstrukturen und spezifische beteiligte Pfade erfordern weitere Forschung.
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Wirkmechanismus
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of this compound for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, this compound affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by this compound can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
Biochemische Analyse
Biochemical Properties
8-Nitroindolo[2,1-b]quinazoline-6,12-dione interacts with the enzyme hIDO2, significantly reducing its activity . The Ki value, which represents the binding affinity of the compound to the enzyme, is reported to be 0.97 μM . This interaction suggests that 8-Nitroindolo[2,1-b]quinazoline-6,12-dione may play a role in modulating tryptophan metabolism and the associated biochemical pathways.
Cellular Effects
The effects of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione on cellular processes are primarily related to its inhibitory action on hIDO2 . By inhibiting this enzyme, 8-Nitroindolo[2,1-b]quinazoline-6,12-dione can potentially influence cell signaling pathways, gene expression, and cellular metabolism that are associated with tryptophan metabolism.
Molecular Mechanism
The molecular mechanism of action of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione involves its binding to the hIDO2 enzyme, thereby inhibiting its activity . This interaction can lead to changes in gene expression and cellular processes related to tryptophan metabolism.
Metabolic Pathways
8-Nitroindolo[2,1-b]quinazoline-6,12-dione is involved in the metabolic pathway of tryptophan, specifically through its interaction with the hIDO2 enzyme
Vorbereitungsmethoden
- Synthetic routes for GNF-PF-3777 have been developed, but specific details are not widely available in the literature.
- Industrial production methods may involve modifications of existing synthetic pathways or novel approaches.
Analyse Chemischer Reaktionen
- GNF-PF-3777 durchläuft wahrscheinlich verschiedene Reaktionen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, müssen noch vollständig geklärt werden.
- Wichtige Produkte, die aus diesen Reaktionen resultieren, sind nicht umfassend dokumentiert.
Vergleich Mit ähnlichen Verbindungen
- Während GNF-PF-3777 für seine Wirksamkeit gegen hIDO2 hervorsticht, existieren andere Tryptanthrin-Derivate.
- Ähnliche Verbindungen sind L-1-MT und D-1-MT, aber ihre inhibitorische Effizienz ist this compound unterlegen .
Eigenschaften
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
